molecular formula C11H12N2 B042225 1-phenethyl-1H-imidazole CAS No. 49823-14-5

1-phenethyl-1H-imidazole

Cat. No.: B042225
CAS No.: 49823-14-5
M. Wt: 172.23 g/mol
InChI Key: SSENHTOBLYRWKU-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a phenethyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The phenethyl group enhances the compound’s lipophilicity, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

1-Phenethyl-1H-imidazole is a complex molecule that interacts with multiple targets. The primary targets include various enzymes such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, adenylate kinase 2, mitochondrial, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biochemical processes, including energy production, protein synthesis, and cellular signaling.

Mode of Action

The interaction of this compound with its targets leads to a series of biochemical changes. For instance, it can inhibit or enhance the activity of the target enzymes, leading to alterations in the metabolic pathways they are involved in . The exact mode of action can vary depending on the specific target and the cellular context.

Biochemical Pathways

This compound affects several biochemical pathways. For example, it can influence the biosynthesis of histidine and purines . The imidazole group in histidine acts as a catalytic moiety, allowing it to act as an acid or a base. On the other hand, the de novo biosynthesis of purines starts with an activated ribose, and all the successive intermediates are ribotides .

Pharmacokinetics

It is known that similar compounds, such as etomidate, are potent, short-acting, and safe intravenous hypnotics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds significantly impact their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. These effects can range from changes in enzyme activity and metabolic pathways to alterations in cellular signaling . The specific effects depend on the cellular context and the particular targets involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific cellular context. For instance, the synthesis of this compound involves specific conditions and reagents .

Biochemical Analysis

Biochemical Properties

1-Phenethyl-1H-imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been shown to act as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound interacts with other biomolecules through hydrogen bonds, van der Waals forces, and hydrophobic interactions, which facilitate its binding to target sites .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, its inhibition of nitric oxide synthase results in decreased production of nitric oxide, which can influence various physiological responses . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can impact cellular energy production and apoptosis . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the oxidative sulfhydrylation of specific precursors to obtain high-purity products .

Industrial Production Methods

Industrial production of this compound often employs multi-component reactions that enable the synthesis of highly substituted imidazole derivatives. These reactions typically involve α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate .

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives.

Scientific Research Applications

1-Phenethyl-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenethyl-1H-imidazole can be compared with other imidazole derivatives such as:

  • 2-Phenyl-1H-imidazole
  • 4-Phenyl-1H-imidazole
  • 1-Benzyl-1H-imidazole

These compounds share similar structural features but differ in their substituent positions and functional groups, which can significantly affect their chemical properties and applications. For example, 2-phenyl-1H-imidazole is known for its antimicrobial activity, while 4-phenyl-1H-imidazole is used in the synthesis of pharmaceuticals .

This compound stands out due to its unique phenethyl group, which enhances its lipophilicity and makes it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

1-(2-phenylethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSENHTOBLYRWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436861
Record name 1-phenethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49823-14-5
Record name 1-phenethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenethylimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

β-Bromoethylbenzene (10 g) and 10.6 g of imidazole were reacted at 200° C. for 5 hours, and the reaction mixture was extracted with 200 ml of chloroform. After being washed with a 10% sodium hydrogen carbonate aqueous solution and then with water, the resultant chloroform layer was separated and dried over salt cake. The solvent was then distilled off under reduced pressure and the residue was purified by distillation under reduced pressure to give 5.50 g (yield 45%) of N-phenethylimidazole as an oily material. B.P. 158° to 159° C./5 mmHg. A solution of 0.43 g of the obtained N-phenethylimidazole in 5 ml of ether was then added to a solution of 2.14 g of α-cyclodextrin in 50 ml of water, and the mixture was stirred at room temperature for 3 hours. The mixture was then lyophilized to give a colorless powder which in turn was washed twice with 50 ml of ether and dried under reduced pressure at 50° C. The product was dissolved in deuterium oxide, and it was confirmed from the proton integration ratio of the proton nuclear magnetic resonance spectra that the product was a clathrate compound of α-cyclodextrin and N-phenethylimidazole in a molar ratio of 1 to 1.
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10 g
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10.6 g
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Synthesis routes and methods II

Procedure details

Under an atmosphere of N2, a mixture of imidazole (788 mg, 11.57 mmol, 2.1 equiv) and potassium carbonate (370 mg, 2.68 mmol, 1 equiv) in dry THF (18 mL) was stirred at rt for 10 min. To this was added a solution of (2-bromoethyl)benzene (1.00 g, 5.40 mmol, 1 equiv) in THF (1 mL) and the mixture was heated at reflux temperature for 14 h. The mixture was filtered and the filtrate was concentrated to a clear oil. The oil was dissolved in CH2Cl2 and the organic phase was washed with water (2×). The CH2Cl2 layer was then extracted with dilute aqueous HCl (3×). The aqueous extract was then neutralized with solid NaHCO3, and the free base extracted using CH12Cl2 (3×). The combined organic extracts were dried Na2SO4) and concentrated. High-vacuum drying gave QC-207 (420 mg, 2.44 mmol, 45%) as a clear oil: 1H NMR (400 MHz, CDCl3): δ 3.05 (t, J=7.0 Hz, 2H), 4.17 (t, J=7.0 Hz, 2H), 6.83 (s, 1H), 7.01-7.09 (m, 3H), 7.22-7.34 (m, 4H); 13C NMR (100 Adz, CDCl3): δ 38.0, 48.6, 118.9, 127.1, 128.7, 128.9, 129.6, 137.2, 137.6.
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788 mg
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370 mg
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18 mL
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1 g
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1 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

(2-Bromoethyl)benzene (41.62 g, 0.225 mol) was added dropwise to a stirred mixture of imidazole (13.6 g, 0.2 mol) and sodium bicarbonate (16.8 g, 0.2 mol) in methanol (100 ml). Following the addition, the reaction mixture was stirred at ambient temperature for 24 h, and then stirred and heated under reflux for 6 h. After concentration of the reaction mixture under reduced pressure, the residue was treated with water (100 ml), and this mixture was extracted with chloroform (3×75 ml). The combined extracts were dried (magnesium sulphate), and the solution was then evaporated under reduced pressure. The resulting brown oil was distilled to afford 1-(2-phenylethyl)imidazole, b.p. 122°/0.2 mmHg. The slightly impure product was purified using a silica gel column and by elution with ethyl acetate/methanol (9:1). The product fractions were pooled, concentrated, under reduced pressure, and then distilled, to afford the pure product, b.p. 110°/0.1 mmHg.
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41.62 g
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reactant
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13.6 g
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16.8 g
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-phenethyl-1H-imidazole in the synthesis of alcaftadine?

A1: this compound serves as a crucial building block in the synthesis of alcaftadine. [, ] It reacts with N-methyl-4-piperidine carboxylate or N-methyl-4-piperidine formyl chloride hydrochloride under alkaline conditions to form a key intermediate, [4-(1-methylpiperidine)][2-(this compound-)]-methanone. This intermediate is further processed to yield the final alcaftadine molecule. [, ]

Q2: What are the advantages of the synthetic routes employing this compound for alcaftadine production?

A2: The utilization of this compound in alcaftadine synthesis offers several advantages:

  • Simplified Synthesis: The reaction pathway using this intermediate streamlines the overall synthesis of alcaftadine, making it more efficient. [, ]
  • Reduced Environmental Impact: This approach minimizes waste generation compared to alternative methods, contributing to a greener production process. []
  • Cost-Effectiveness: The readily available and affordable nature of the starting materials and reagents used in these synthetic routes makes the production of alcaftadine more economical. []
  • High Yield: The reactions involving this compound typically result in high yields of the desired alcaftadine intermediate, enhancing the overall efficiency of the synthesis. [, ]

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